molecular formula C19H17ClN2O3 B298168 N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide

N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide

Cat. No. B298168
M. Wt: 356.8 g/mol
InChI Key: HOIFAEMGWAXBTJ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CPEB and has shown promising results in various studies related to cancer treatment, antimicrobial activity, and other biological applications.

Scientific Research Applications

CPEB has shown potential in various scientific research applications. One of the most promising applications is in cancer treatment. Studies have shown that CPEB has anti-proliferative effects on cancer cells and can induce apoptosis, which is programmed cell death. CPEB has also shown potential as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of various bacterial and fungal strains. Additionally, CPEB has been investigated for its anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of CPEB is not fully understood. However, studies have shown that CPEB can interact with various cellular pathways and proteins, leading to its biological effects. In cancer cells, CPEB has been shown to inhibit the activity of enzymes that are involved in cell division, leading to cell death. CPEB has also been shown to disrupt the cell membrane of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects
CPEB has been shown to have various biochemical and physiological effects. In cancer cells, CPEB has been shown to induce apoptosis and inhibit cell division. CPEB has also been shown to have anti-inflammatory and antioxidant effects. In bacterial and fungal cells, CPEB has been shown to disrupt the cell membrane, leading to their death. Additionally, CPEB has been shown to inhibit the activity of certain enzymes involved in cell division.

Advantages and Limitations for Lab Experiments

CPEB has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. CPEB is also stable under various conditions, making it suitable for long-term storage. However, CPEB has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its solubility can be limited in some solvents.

Future Directions

There are several potential future directions for the research of CPEB. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory diseases. Another potential direction is to investigate its mechanism of action further, which could lead to the development of more potent and selective compounds. Additionally, the synthesis of CPEB derivatives could lead to the discovery of compounds with improved properties for various applications.
Conclusion
In conclusion, N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide is a chemical compound that has shown promising results in various scientific research applications. Its potential as a therapeutic agent for cancer, bacterial and fungal infections, and inflammatory diseases makes it an exciting area of research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of CPEB have been discussed in this paper. Further research in this area could lead to the development of new and effective therapeutic agents.

Synthesis Methods

The synthesis of CPEB involves the reaction of 3-chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde with benzohydrazide in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline powder that is purified by recrystallization.

properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

N-[(E)-(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H17ClN2O3/c1-3-10-25-18-16(20)11-14(12-17(18)24-4-2)13-21-22-19(23)15-8-6-5-7-9-15/h1,5-9,11-13H,4,10H2,2H3,(H,22,23)/b21-13+

InChI Key

HOIFAEMGWAXBTJ-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)Cl)OCC#C

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2)Cl)OCC#C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2)Cl)OCC#C

Origin of Product

United States

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